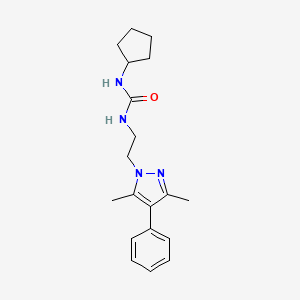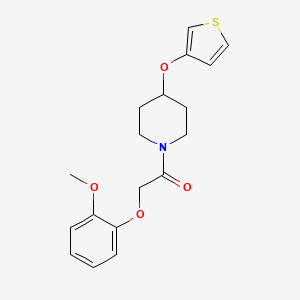![molecular formula C18H15FN2O2 B2844512 N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide CAS No. 2415631-74-0](/img/structure/B2844512.png)
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide, also known as FMQC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMQC belongs to the class of quinoline carboxamides and has been found to possess a wide range of pharmacological properties.
作用机制
The mechanism of action of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide varies depending on the target protein it interacts with. In the case of VGLUT1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide binds to the active site of the protein and prevents the uptake of glutamate into synaptic vesicles. In the case of MDR1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide binds to the substrate-binding site of the protein and prevents the efflux of chemotherapeutic agents from cancer cells. In the case of HCV RNA-dependent RNA polymerase inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide binds to the active site of the enzyme and prevents the synthesis of viral RNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide vary depending on the target protein it interacts with. In the case of VGLUT1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide leads to a decrease in glutamate release and has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In the case of MDR1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide leads to an increase in the intracellular concentration of chemotherapeutic agents and enhances their cytotoxic effects on cancer cells. In the case of HCV RNA-dependent RNA polymerase inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide leads to a decrease in viral replication and has been shown to have therapeutic potential in animal models of HCV infection.
实验室实验的优点和局限性
One of the advantages of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide is its potent and selective inhibition of target proteins, which makes it a valuable tool for studying their biological functions. However, one of the limitations of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results. Therefore, careful dose-response studies and toxicity assessments are necessary when using N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide in lab experiments.
未来方向
There are several future directions for the study of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide. One direction is the development of more potent and selective analogs of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide for therapeutic applications. Another direction is the elucidation of the molecular mechanisms underlying the neuroprotective effects of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide in animal models of stroke and traumatic brain injury. Additionally, the potential of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide as a therapeutic agent for other neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored. Finally, the development of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide-based diagnostic tools for the detection of HCV infection should be investigated.
合成方法
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide can be synthesized by reacting 2-fluorobenzylamine with 6-methoxyquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified by column chromatography to obtain pure N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide.
科学研究应用
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been found to act as a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles. This inhibition leads to a decrease in glutamate release and has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
In oncology, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been found to possess anti-tumor activity by inhibiting the activity of the multidrug resistance protein 1 (MDR1), which is responsible for the efflux of chemotherapeutic agents from cancer cells. This inhibition leads to an increase in the intracellular concentration of chemotherapeutic agents and enhances their cytotoxic effects on cancer cells.
In infectious diseases, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been found to possess antiviral activity against the hepatitis C virus (HCV) by inhibiting the activity of the viral RNA-dependent RNA polymerase. This inhibition leads to a decrease in viral replication and has been shown to have therapeutic potential in animal models of HCV infection.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-23-13-6-7-17-15(10-13)14(8-9-20-17)18(22)21-11-12-4-2-3-5-16(12)19/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKHXSKXJSUJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2844431.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2844434.png)
![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)
![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2844443.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)



![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)
